molecular formula C12H16N2O2S B14175181 4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide CAS No. 918311-89-4

4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide

Cat. No.: B14175181
CAS No.: 918311-89-4
M. Wt: 252.33 g/mol
InChI Key: HJIQDJTZDKMVJN-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzene ring substituted with a tert-butyl group, a cyanomethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 4-tert-butylbenzene to produce 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with cyanomethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The cyanomethyl group may also contribute to its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonamide: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.

    4-tert-Butylbenzene-1-sulfonyl chloride: Used as an intermediate in the synthesis of sulfonamides.

    N-(Cyanomethyl)benzenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.

Uniqueness

4-tert-Butyl-N-(cyanomethyl)benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and cyanomethyl groups. These groups enhance its chemical reactivity and potential applications in various fields. The tert-butyl group increases its hydrophobicity, while the cyanomethyl group provides a site for further chemical modifications.

Properties

CAS No.

918311-89-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

4-tert-butyl-N-(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-12(2,3)10-4-6-11(7-5-10)17(15,16)14-9-8-13/h4-7,14H,9H2,1-3H3

InChI Key

HJIQDJTZDKMVJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#N

Origin of Product

United States

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